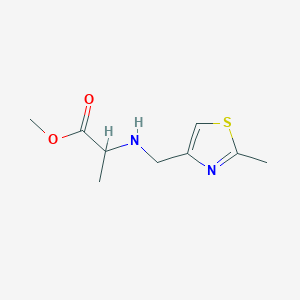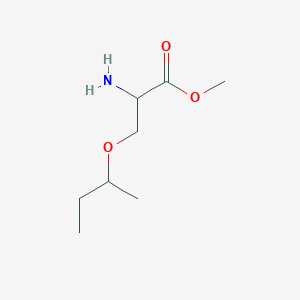
(1S,6R)-6-Aminocyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,6S)-6-aminocyclohex-2-en-1-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclohexene ring with an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of rac-(1R,6S)-6-aminocyclohex-2-en-1-ol can be achieved through several routes. One common method involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by cyclization and subsequent functional group transformations. Industrial production methods often utilize catalytic hydrogenation and other efficient catalytic processes to ensure high yields and purity.
Chemical Reactions Analysis
rac-(1R,6S)-6-aminocyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form saturated amines or alcohols using hydrogenation or metal hydrides like LiAlH4 (Lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives using reagents like acyl chlorides or anhydrides.
Scientific Research Applications
rac-(1R,6S)-6-aminocyclohex-2-en-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which rac-(1R,6S)-6-aminocyclohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
rac-(1R,6S)-6-aminocyclohex-2-en-1-ol can be compared with similar compounds like:
rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol: This compound features fluorine atoms, which can alter its reactivity and biological activity.
rac-(1R,6S)-bicyclo[4.1.0]heptan-2-amine hydrochloride: This compound has a different ring structure, leading to variations in its chemical properties and applications.
The unique combination of the amino and hydroxyl groups in rac-(1R,6S)-6-aminocyclohex-2-en-1-ol makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(1S,6R)-6-aminocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H11NO/c7-5-3-1-2-4-6(5)8/h2,4-6,8H,1,3,7H2/t5-,6+/m1/s1 |
InChI Key |
BGAYNOVOXAPPBM-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C=C1)O)N |
Canonical SMILES |
C1CC(C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Aminomethyl)-2-chlorophenyl]methanol hydrochloride](/img/structure/B13573980.png)
![4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol](/img/structure/B13573984.png)

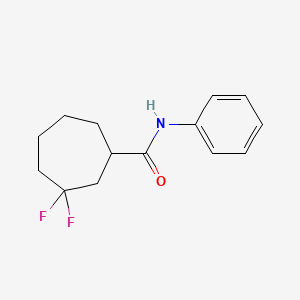

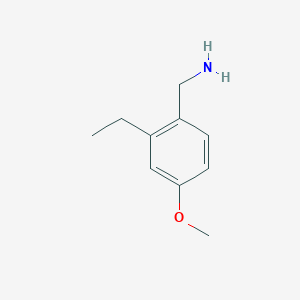
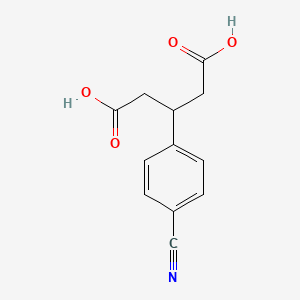
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)

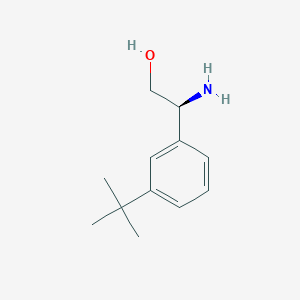
![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)
